2,4-Difluoronicotinaldehyde
Description
Properties
IUPAC Name |
2,4-difluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEBQLYVUCEZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719188 | |
| Record name | 2,4-Difluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227564-60-4 | |
| Record name | 2,4-Difluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
It’s plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
It’s possible that threshold effects could be observed in these studies, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It’s possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Biological Activity
2,4-Difluoronicotinaldehyde is a derivative of nicotinaldehyde, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This compound's structure, characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyridine ring, influences its interaction with biological targets.
- Molecular Formula : C₆H₄F₂N₁O
- Molecular Weight : 145.10 g/mol
- Structural Characteristics : The presence of fluorine atoms enhances the lipophilicity and electronic properties of the compound, potentially increasing its binding affinity to various biological targets.
Neuropharmacological Effects
Research indicates that this compound exhibits significant activity at nicotinic acetylcholine receptors (nAChRs). A study highlighted its binding affinity towards the α7 and α4β2 nAChRs, with inhibition constants (K_i) reported as follows:
- α7 nAChR : K_i > 100 μM
- α4β2 nAChR : K_i = 12.2 μM
These results suggest that the compound may modulate neurotransmission pathways associated with dopamine release, which is critical in conditions such as Parkinson's disease and schizophrenia .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these organisms ranged from 6 to 13 mM, indicating moderate antibacterial activity comparable to standard antibiotics like ampicillin .
Study on Neuroprotective Effects
In a notable study involving animal models, this compound was administered to evaluate its neuroprotective effects against neurotoxic agents. The results indicated a significant reduction in neuronal death and improved behavioral outcomes in treated subjects compared to controls. This suggests potential applications in neurodegenerative disorders where cholinergic dysfunction is prevalent .
Antimicrobial Efficacy Assessment
A comprehensive assessment of the antimicrobial efficacy of this compound was conducted using agar diffusion methods. The compound exhibited a zone of inhibition (ZOI) ranging from 10 to 15 mm against various bacterial strains. This study underscores its potential as a lead compound for developing new antimicrobial agents .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Key Findings :
- Electronic Effects: The dual fluorine substitution in this compound likely amplifies electron-withdrawing effects compared to mono-fluorinated analogs, increasing the electrophilicity of the aldehyde group. This could enhance its reactivity in condensation or nucleophilic addition reactions .
- Biological Relevance: Fluorine at the 2- and 4-positions on the pyridine ring may improve metabolic stability and membrane permeability, as seen in related difluorophenyl-pyrrolidine derivatives with notable anticancer activity .
- Structural Flexibility : Unlike phenyl-substituted analogs (e.g., 6-(3-fluorophenyl)nicotinaldehyde), the pyridine core in this compound offers a rigid aromatic system, which could improve target selectivity in drug design .
Research Implications and Gaps
- Synthetic Utility : The aldehyde group in this compound positions it as a versatile intermediate for synthesizing Schiff bases or heterocyclic compounds, analogous to triclosan derivatives (), which rely on halogenation for antimicrobial activity.

- Comparative Toxicity: Unlike nitro-substituted analogs (e.g., 2,4-dinitrophenol in ), fluorinated compounds generally exhibit lower acute toxicity, making this compound a safer candidate for pharmaceutical applications.
- Data Limitations : Direct experimental data on the compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, necessitating further characterization.
Preparation Methods
Methodology Overview
- Starting Material: 2,4,5-Trichloronicotinic derivatives are often employed due to their availability and reactivity.
- Fluorinating Agents: Utilization of anhydrous alkali metal fluorides such as potassium fluoride (KF), cesium fluoride (CsF), or sodium fluoride (NaF) in conjunction with phase transfer catalysts (PTCs) significantly enhances selectivity and yield.
- Reaction Conditions: Elevated temperatures (100–200°C), anhydrous environments, and organic solvents like toluene or chlorobenzene are typically used to facilitate fluorination.
Research Findings
- Phase Transfer Catalysis: As demonstrated in patents and research, employing quaternary ammonium salts (e.g., Aliquat 336) as phase transfer catalysts enables efficient transfer of fluoride ions across phases, improving regioselectivity for fluorination at the 2- and 4-positions of the pyridine ring.
- Reaction Parameters: Elevated temperatures (around 150°C), molar excess of fluoride (≥5-fold), and anhydrous conditions are critical for optimal fluorination efficiency.
Data Table 1: Fluorination Conditions for Pyridine Derivatives
| Parameter | Range / Typical Values | Remarks |
|---|---|---|
| Fluorinating agent | KF, CsF, NaF, quaternary ammonium fluorides | Anhydrous, high reactivity |
| Solvent | Toluene, chlorobenzene, DMSO | Organic, aprotic solvents |
| Temperature | 100–200°C | Elevated to promote fluorination |
| Reaction time | 8–20 hours | Sufficient for high conversion |
| Catalyst | Quaternary ammonium salts (Aliquat 336) | Phase transfer catalysis |
Selective Chlorine-Fluorine Exchange
The key to obtaining This compound is the selective replacement of chlorine atoms at the 2- and 4-positions with fluorine, while preserving other functional groups.
Strategies
- Controlled Fluorination: Using excess fluoride and specific catalysts ensures selective substitution without over-fluorination.
- Use of Protecting Groups: In some cases, protecting groups may be employed to shield other reactive sites, although this adds complexity.
Research Findings
- The process outlined in patents for fluorinating 2,4,5-trichloronitrobenzene analogs indicates that phase transfer catalysis with quaternary ammonium salts significantly enhances selectivity, avoiding polyfluorination and side reactions.
- The fluorination step is typically carried out under anhydrous conditions to prevent hydrolysis and side reactions.
Reduction and Functional Group Transformation
Following fluorination, the intermediate 2,4-difluoro-5-chloronitrobenzene undergoes reduction to the corresponding amino derivative, which is then converted into This compound via oxidation.
Reduction to Amines
- Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere reduces the nitro group to an amine.
- Reaction Conditions: Mild to moderate temperatures (25–80°C), hydrogen pressure (1–10 atm), and solvents like ethanol or acetic acid are typical.
Oxidation to Aldehyde
- The amino derivative can be oxidized selectively to the aldehyde using reagents such as PCC (pyridinium chlorochromate) or other mild oxidants, carefully controlling conditions to prevent over-oxidation to acids.
Summary of Preparation Route
| Step | Description | Key Conditions | References/Data Sources |
|---|---|---|---|
| 1. Fluorination | Selective fluorination of heteroaromatic precursor | Elevated temperature, anhydrous, phase transfer catalysis | Patent US4294988A, EP0001825B1 |
| 2. Reduction | Catalytic hydrogenation of nitro group | Pd/C, H2, mild conditions | Patent US4294988A |
| 3. Oxidation | Conversion of amino group to aldehyde | PCC or similar oxidant | General organic synthesis literature |
Notes and Considerations
- Choice of Starting Material: 2,4,5-Trichloronicotinic derivatives are preferred due to their availability and reactivity.
- Catalyst Selection: Quaternary ammonium salts (e.g., Aliquat 336) are critical for efficient phase transfer fluorination.
- Reaction Environment: Strict anhydrous conditions are necessary to prevent hydrolysis and side reactions.
- Yield Optimization: Excess fluoride, optimized temperature, and reaction time are essential for high yield and selectivity.
Concluding Remarks
The most advanced and reliable preparation methods for This compound involve:
- Fluorination of 2,4,5-trichloronicotinic derivatives using fluoride sources and phase transfer catalysis under anhydrous conditions.
- Sequential reduction and oxidation steps to convert fluorinated intermediates into the aldehyde.
This approach leverages the principles demonstrated in patents and research on fluorination of heteroaromatic compounds, ensuring high selectivity, yield, and scalability. Further research into specific catalysts and reaction conditions may enhance efficiency and environmental compatibility, aligning with modern green chemistry standards.
Q & A
Basic: What are the key synthetic routes for 2,4-Difluoronicotinaldehyde, and what factors influence reaction efficiency?
Answer:
The synthesis of this compound typically involves multi-step reactions:
- Fluorination : Selective fluorination of the pyridine ring at the 2- and 4-positions using reagents like DAST (diethylaminosulfur trifluoride) or deoxofluor agents. Reaction efficiency depends on the regioselectivity of fluorination, which is influenced by temperature, solvent polarity, and steric hindrance .
- Formylation : Introduction of the aldehyde group via Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF (dimethylformamide). The choice of base (e.g., LDA vs. Grignard reagents) impacts yield and purity .
Key challenges include avoiding over-fluorination and controlling oxidation states during formylation.
Basic: How do the fluorine substituents affect the compound’s stability and reactivity?
Answer:
The 2,4-difluoro substitution on the pyridine ring:
- Enhances Stability : Fluorine’s electron-withdrawing effect increases ring aromaticity, reducing susceptibility to electrophilic attacks. This improves thermal and hydrolytic stability under neutral conditions .
- Modulates Reactivity : The aldehyde group remains reactive toward nucleophiles (e.g., amines, hydrazines), but fluorines at the 2- and 4-positions sterically hinder reactions at the 3- and 5-positions. Acidic or basic conditions may promote defluorination or ring-opening, necessitating pH-controlled environments .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR, MS, or X-ray data can arise from:
- Dynamic Effects : Fluorine’s quadrupolar moment may cause splitting patterns in -NMR that overlap with noise. Use high-field NMR (≥500 MHz) and decoupling techniques to isolate signals .
- Polymorphism : X-ray crystallography might reveal multiple crystal forms. Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) to validate the dominant conformation .
- Impurity Interference : LC-MS/MS with high-resolution mass analyzers (Q-TOF) can distinguish isotopic patterns of degradation products .
Advanced: How can computational methods predict the reactivity of this compound in complex reactions?
Answer:
- DFT Calculations : Model transition states for nucleophilic additions (e.g., with amines) to predict regioselectivity. Fukui indices and molecular electrostatic potential (MEP) maps identify electrophilic hotspots .
- MD Simulations : Study solvent effects on reaction pathways. Polar solvents (e.g., DMSO) stabilize charge-separated intermediates, while non-polar solvents favor concerted mechanisms .
- Machine Learning : Train models on fluorinated aldehyde reaction databases to predict yields under varying conditions (temperature, catalyst loading) .
Methodological: What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : -, -, and -NMR confirm substitution patterns. -NMR chemical shifts between -110 to -130 ppm are typical for aromatic fluorines .
- X-ray Crystallography : Resolves bond lengths and angles, critical for verifying the aldehyde’s planarity and fluorine’s ortho/para effects .
- Mass Spectrometry : HRMS (High-Resolution MS) with ESI or EI ionization validates molecular ion peaks (expected [M+H] ~ 157.02 g/mol) and fragments .
Data Management: How should researchers handle and share data for reproducibility?
Answer:
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Storage : Use ELNs (Electronic Lab Notebooks) like Chemotion to log raw spectra, reaction conditions, and failed attempts .
- Repositories : Deposit crystallographic data in CCDC or PDB, and spectral data in nmrXiv .
- Metadata : Include batch-specific parameters (e.g., solvent purity, humidity) to contextualize results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

